Gyrophoric acid
Overview
Description
Synthesis Analysis
The total synthesis of gyrophoric acid involves the condensation of suitably substituted benzoic acid with benzyl lecanorate or benzyl 2-O-methyllecanorate in key steps. This process enables the unambiguous synthesis of O-methyl and/or C-hydroxy derivatives of gyrophoric acid, highlighting the synthetic versatility and chemical reactivity of this compound (Elix, Jayanthi, McCaffery, & Yu, 1998).
Scientific Research Applications
1. Anti-Aging and Skin Health
Anti-Aging Effects on Human Skin : Research by Shim (2020) demonstrates that gyrophoric acid has significant anti-aging effects on the skin. In this study, gyrophoric acid increased mRNA levels of collagen and superoxide dismutases genes in ultraviolet A (UVA)-treated dermal fibroblasts, indicating its potential as an anti-aging compound for skin health (Shim, 2020).
Photoprotective Activity in Human Keratinocytes : Varol et al. (2016) found that gyrophoric acid, along with vulpinic acid, effectively prevented cytotoxic, apoptotic, and cytoskeleton alterative activities caused by ultraviolet B (UVB) in human keratinocytes. These findings suggest gyrophoric acid's potential as a cosmetic ingredient for skin protection against UVB-induced damage (Varol et al., 2016).
2. Tumor Cell Inhibition and Wound Healing
- Antiproliferative Effects and Wound Healing : Burlando et al. (2009) investigated the impact of gyrophoric acid on tumor cells and keratinocyte wound healing. The study showed that gyrophoric acid has a strong effect on wound closure and cell migration, indicating its potential use in tissue regeneration and cancer research (Burlando et al., 2009).
3. Antioxidant and Antimicrobial Activities
Antioxidant Properties : A study by Sleptsov et al. (2019) demonstrated that gyrophoric acid exhibits notable antioxidant activity, highlighting its potential in combating oxidative stress in biological systems (Sleptsov et al., 2019).
Antimicrobial Activity : Kosanić et al. (2014) explored the antimicrobial activity of gyrophoric acid, finding it effective against a range of microbial strains. This suggests gyrophoric acid's potential use in developing new antimicrobial agents (Kosanić et al., 2014).
Future Directions
Lichens are a potential source of herbicidal compounds. The herbicidal effects of some lichen secondary metabolites have been reviewed by many workers. Barbatic acid, gyrophoric acid, haemathamnolic acid, and lecanoric acid are reported as photosystem II-inhibiting herbicides . Future research could focus on the pharmaceutical potential of lichens and their secondary metabolites .
properties
IUPAC Name |
4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQPZSQVWCPVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203289 | |
Record name | Gyrophoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Gyrophoric acid | |
CAS RN |
548-89-0 | |
Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gyrophoric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gyrophoric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GYROPHORIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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